N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an ethanediamide (oxalamide) bridge to a 1-hydroxycyclohex-2-en-1-ylmethyl group. The benzodioxin moiety is a bicyclic aromatic system known for its stability and bioactivity in medicinal chemistry, while the ethanediamide linker provides hydrogen-bonding capabilities and conformational rigidity.
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c20-15(18-11-17(22)6-2-1-3-7-17)16(21)19-12-4-5-13-14(10-12)24-9-8-23-13/h2,4-6,10,22H,1,3,7-9,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZLLEJFZNUDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on enzyme inhibition, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 335.39 g/mol
- CAS Number : 145948323
- Structure : The compound features a benzodioxin moiety and an ethanediamide structure, which are significant for its biological interactions.
1. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, which is crucial for its potential therapeutic applications.
| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 26.25 | |
| Alpha-glucosidase | Competitive | 74.52 | |
| Ceramide glucosyltransferase | Inhibitory | Not specified |
The results indicate that the compound exhibits moderate inhibition against acetylcholinesterase and alpha-glucosidase, suggesting its potential use in treating Alzheimer's disease and Type 2 diabetes mellitus (T2DM).
2. Therapeutic Potential
The synthesis of derivatives of this compound has led to the exploration of their therapeutic applications:
- Alzheimer's Disease : The ability to inhibit acetylcholinesterase positions this compound as a candidate for Alzheimer's treatment, where enhancing acetylcholine levels can improve cognitive function.
- Diabetes Management : Inhibition of alpha-glucosidase can aid in controlling blood sugar levels by delaying carbohydrate absorption in the intestines.
Case Study 1: Synthesis and Evaluation of Benzodioxan Derivatives
A study synthesized several derivatives of N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide and evaluated their enzyme inhibition properties. The derivatives exhibited varied inhibitory activities against acetylcholinesterase and alpha-glucosidase, with some showing IC₅₀ values comparable to known inhibitors like Eserine .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzodioxan derivatives revealed that modifications on the benzodioxan ring significantly impacted their biological activity. Substituents at specific positions enhanced enzyme inhibition, highlighting the importance of molecular structure in drug design .
類似化合物との比較
Structural Features and Functional Group Analysis
Target Compound vs. Benzodioxin-Containing Derivatives
- Sulfonamide Derivatives (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides) :
Synthesized via alkylation of benzodioxin-6-amine with sulfonyl chlorides, these compounds lack the ethanediamide bridge but retain the benzodioxin core. They exhibit antibacterial activity, suggesting the benzodioxin moiety contributes to antimicrobial properties. However, the sulfonamide group may reduce solubility compared to the ethanediamide linker in the target compound . - 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid :
This anti-inflammatory agent shares the benzodioxin core but replaces the ethanediamide group with a carboxylic acid. Its potency (comparable to ibuprofen) highlights the importance of electron-withdrawing groups (e.g., carboxyl) for anti-inflammatory activity, whereas the target compound’s ethanediamide may favor different biological interactions . - Silymarin Derivatives (1,4-Dioxane-Flavone/Coumarin Hybrids): Natural product-inspired hybrids (e.g., 3',4'(1",4"-dioxino)flavone) combine a dioxane ring with flavonoid moieties for hepatoprotective effects. The hydroxycyclohexene group in the target compound may mimic the flavonoid’s antioxidant activity but with improved synthetic accessibility .
Target Compound vs. Ethanediamide-Based Analogs
- N,N'-Bis(2'-hydroxybenzyl)-N,N'-dimethylethane-1,2-diamines :
These diamines, synthesized via condensation of benzoxazines with ethylenediamine, lack the benzodioxin core but share the ethanediamide backbone. Their bioactivity (unreported in evidence) likely differs due to the absence of aromatic stabilization from benzodioxin .
Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Insights
- Benzodioxin Core : Critical for aromatic stacking and metabolic stability. Substitutions at position 6 (e.g., ethanediamide, sulfonamide) dictate target selectivity .
- Hydroxycyclohexene Group : The hydroxyl and conjugated double bond may enhance solubility and hydrogen-bond interactions, analogous to the hydroxymethyl group in silymarin hybrids .
Physicochemical and Crystallographic Properties
- Hydrogen-Bonding Networks : Benzodioxin derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) form C(4) chains via N–H···O interactions, which may influence the target compound’s crystallinity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
